molecular formula C14H8O2 B14413013 Anthracene-2,3-dione CAS No. 86392-52-1

Anthracene-2,3-dione

Cat. No.: B14413013
CAS No.: 86392-52-1
M. Wt: 208.21 g/mol
InChI Key: RSAFJKGIUBIAJP-UHFFFAOYSA-N
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Description

Anthracene-2,3-dione, also known as anthraquinone, is an aromatic organic compound with the molecular formula C(_{14})H(_8)O(_2). It consists of three fused benzene rings with two ketone groups at the 2 and 3 positions. This compound is known for its vibrant yellow color and is widely used in the production of dyes, pigments, and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anthracene-2,3-dione can be synthesized through several methods. One common method involves the oxidation of anthracene using oxidizing agents such as chromic acid or potassium dichromate. Another method includes the Friedel-Crafts acylation of benzene with phthalic anhydride, followed by cyclization and oxidation .

Industrial Production Methods: In industrial settings, this compound is typically produced by the oxidation of anthracene derived from coal tar. The process involves the use of air or oxygen in the presence of a catalyst, such as vanadium pentoxide, at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions: Anthracene-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anthracene-2,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of anthracene-2,3-dione involves its ability to intercalate into DNA, disrupting the replication and transcription processes. It can also generate reactive oxygen species, leading to oxidative stress and cell damage. These properties make it a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Uniqueness: this compound’s unique structure with two ketone groups allows it to participate in a variety of chemical reactions and makes it valuable in industrial and research applications. Its ability to intercalate into DNA and generate reactive oxygen species distinguishes it from other similar compounds .

Properties

CAS No.

86392-52-1

Molecular Formula

C14H8O2

Molecular Weight

208.21 g/mol

IUPAC Name

anthracene-2,3-dione

InChI

InChI=1S/C14H8O2/c15-13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16/h1-8H

InChI Key

RSAFJKGIUBIAJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=CC(=O)C(=O)C=C3C=C2C=C1

Origin of Product

United States

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